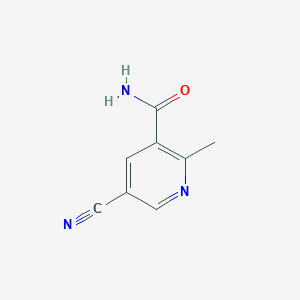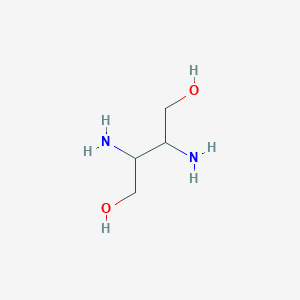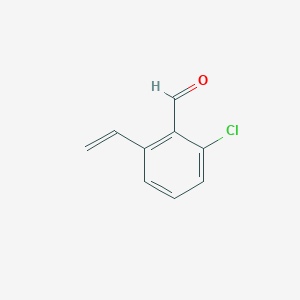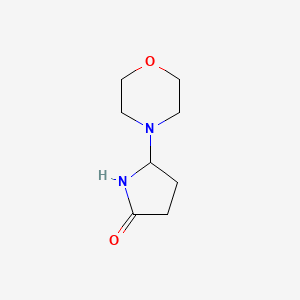
4-(5-Oxopyrrolidin-2-yl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholinopyrrolidin-2-one is a heterocyclic compound that features both morpholine and pyrrolidinone moieties. This compound is part of the broader class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both morpholine and pyrrolidinone rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines under visible light conditions .
Industrial Production Methods
Industrial production of 5-Morpholinopyrrolidin-2-one typically involves large-scale synthesis using cost-effective and efficient methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Morpholinopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Morpholinopyrrolidin-2-one include oxidizing agents like Oxone and copper salts as promoters . The conditions for these reactions are typically mild, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from the reactions of 5-Morpholinopyrrolidin-2-one include various pyrrolidinone derivatives, which are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Applications De Recherche Scientifique
5-Morpholinopyrrolidin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Morpholinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with its anticancer activity . The versatility of the pyrrolidinone scaffold allows for the design of derivatives with different biological profiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 5-Morpholinopyrrolidin-2-one include:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological applications.
Uniqueness
The uniqueness of 5-Morpholinopyrrolidin-2-one lies in its dual morpholine and pyrrolidinone rings, which provide a versatile scaffold for the development of bioactive molecules. This dual functionality enhances its reactivity and allows for the design of compounds with specific biological activities.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-morpholin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-2-1-7(9-8)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11) |
Clé InChI |
VJWVHNUQHJJWRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




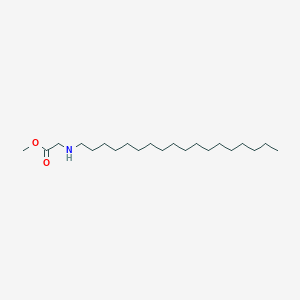
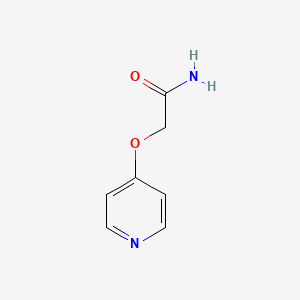

![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
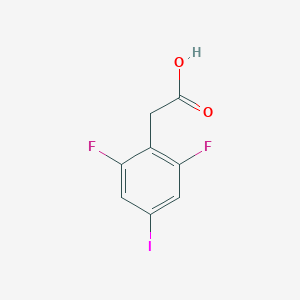

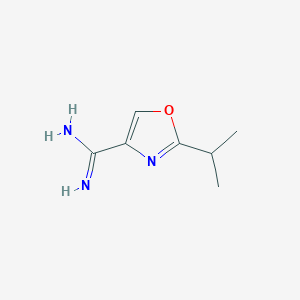
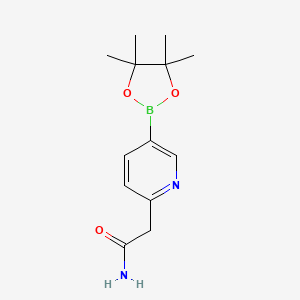
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
